Enramycin - 34304-21-7

Enramycin

Catalog Number: EVT-1490501
CAS Number: 34304-21-7
Molecular Formula: C108H140Cl2N26O31
Molecular Weight: 2369.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Enramycin B is a component of Enramycin, a polypeptide antibiotic produced by Streptomyces fungicidus . Enramycin is widely used as a feed additive for pigs and chickens to prevent necrotic enteritis induced by Gram-positive gut pathogens .

Synthesis Analysis

Enramycin has two main components, Enramycin A (Er-A) and Enramycin B (Er-B). Due to their similar structure, the more active Er-A component has been used to synthesize immunogen at different positions to prepare antibodies .

Chemical Reactions Analysis

Enramycin B, as a component of Enramycin, is involved in the inhibition of the enzyme MurG, which is essential for cell wall biosynthesis in Gram-positive bacteria . MurG catalyzes the transglycosylation reaction in the last step of peptidoglycan biosynthesis .

Physical And Chemical Properties Analysis

Enramycin B is a component of Enramycin, which is a light brown powder . It is slightly soluble in water and freely soluble in dilute HCl solution .

Enramycin A

  • Compound Description: Enramycin A is a polypeptide antibiotic produced by Streptomyces fungidicus. It is a major homolog of Enramycin and exhibits effectiveness against various gut flora pathogens. []
  • Relevance: Enramycin A and Enramycin B are closely related homologs. They share a very similar polypeptide structure, with Enramycin A being the predominant form. These compounds are often found together and require specific separation techniques like reversed-phase chromatography for isolation. [, , ]

Bacillus subtilis B21

  • Compound Description: Bacillus subtilis B21 is a probiotic strain that has shown promise in improving intestinal health and performance in broiler chickens challenged with Clostridium perfringens-induced necrotic enteritis. []
  • Relevance: Although not structurally related to Enramycin B, Bacillus subtilis B21 is investigated as a potential alternative to antibiotic growth promoters like Enramycin in poultry production. Studies compare the effects of both Bacillus subtilis B21 and Enramycin on broiler health and performance. []

Bacillus licheniformis B26

  • Compound Description: Similar to Bacillus subtilis B21, Bacillus licheniformis B26 is a probiotic strain studied for its potential to enhance gut health and mitigate the effects of necrotic enteritis in broiler chickens. []
  • Relevance: While not structurally related to Enramycin B, Bacillus licheniformis B26 is investigated alongside Enramycin as a potential alternative for promoting broiler health and combatting necrotic enteritis, allowing researchers to compare their efficacy. []
Source and Classification

Enramycin is classified as an antibiotic and falls under the category of glycopeptide antibiotics. It is derived from microbial fermentation, specifically from Streptomyces fungicidus. This compound's classification highlights its mechanism of action, which involves inhibiting bacterial cell wall synthesis, making it effective against various bacterial infections.

Synthesis Analysis

Enramycin is synthesized through a fermentation process involving Streptomyces fungicidus. The production process typically includes the following steps:

  1. Fermentation: The bacterium is cultured under controlled conditions to produce enramycin. This involves preparing spore liquor and maintaining optimal growth conditions.
  2. Extraction and Purification: After fermentation, enramycin is extracted from the culture broth using solvents such as methanol. Techniques such as centrifugation and filtration are employed to separate the antibiotic from biomass .
  3. Crystallization: The extracted enramycin is further purified through crystallization processes, which enhance its purity and yield .
Molecular Structure Analysis

Enramycin consists of two main components, Enramycin A and Enramycin B, which have distinct molecular structures:

  • Enramycin A: Characterized by a specific arrangement of amino acids and sugar moieties that contribute to its antibacterial properties.
  • Enramycin B: Similar to A but with slight variations that affect its efficacy against certain bacterial strains.

The molecular formula for both components can be represented as C34_{34}H49_{49}N7_{7}O11_{11}S (for Enramycin A) and C34_{34}H51_{51}N7_{7}O11_{11}S (for Enramycin B), with molecular weights of approximately 715 g/mol for A and 719 g/mol for B.

Chemical Reactions Analysis

Enramycin undergoes several chemical reactions that enhance its properties:

  • Oxidation: This reaction can modify the structure to improve stability.
  • Reduction: Reduction reactions may be used to alter functional groups for better solubility or activity.
  • Substitution Reactions: These are essential for creating derivatives with improved antibacterial activity.

The specific conditions for these reactions, including temperature, pH, and reaction time, are optimized to achieve desired outcomes.

Mechanism of Action

Enramycin exerts its antibacterial effects primarily by inhibiting the MurG enzyme, which is crucial for peptidoglycan biosynthesis in bacterial cell walls. By binding to peptidoglycan precursors, enramycin compromises cell wall integrity, leading to cell lysis and death of susceptible bacteria. This mechanism makes it particularly effective against Gram-positive organisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pale brown powder
  • Solubility: Soluble in methanol; limited solubility in water
  • Melting Point: Specific data on melting point varies but typically falls within a range suitable for pharmaceutical applications.

Chemical Properties

  • Molecular Weight: Approximately 715 g/mol for Enramycin A; 719 g/mol for Enramycin B.
  • pH Stability: Stable within a pH range conducive to its activity but sensitive to extreme pH levels.

Data on stability under various conditions indicates that enramycin maintains its efficacy when stored properly .

Applications

Enramycin has several important applications:

  1. Veterinary Medicine: Widely used as a growth promoter in livestock feed to enhance growth rates and feed efficiency.
  2. Research Tool: Utilized in scientific studies as a model compound for understanding antibiotic mechanisms and resistance.
  3. Biochemical Studies: Investigated for its effects on microbial communities and antibiotic resistance genes in various studies involving animal models .

Properties

CAS Number

34304-21-7

Product Name

Enramycin

IUPAC Name

(3S)-4-[[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49R)-9,24-bis[[(5R)-2-amino-4,5-dihydro-1H-imidazol-5-yl]methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-39-[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-[[(2Z,4E)-10-methyldodeca-2,4-dienoyl]amino]-4-oxobutanoic acid

Molecular Formula

C108H140Cl2N26O31

Molecular Weight

2369.3 g/mol

InChI

InChI=1S/C108H140Cl2N26O31/c1-7-51(2)16-12-10-8-9-11-13-19-77(145)122-75(46-79(147)148)95(155)130-82-55(6)167-105(165)88(60-28-38-68(144)39-29-60)136-90(150)52(3)119-93(153)73(44-62-47-117-106(112)120-62)123-78(146)49-116-97(157)87(61-42-69(109)89(149)70(110)43-61)132-96(156)76(50-137)127-102(162)83(56-20-30-64(140)31-21-56)131-94(154)74(45-63-48-118-107(113)121-63)126-91(151)72(18-15-41-115-108(114)166)124-98(158)80(53(4)138)129-103(163)85(58-24-34-66(142)35-25-58)135-104(164)86(59-26-36-67(143)37-27-59)133-99(159)81(54(5)139)128-92(152)71(17-14-40-111)125-101(161)84(134-100(82)160)57-22-32-65(141)33-23-57/h9,11,13,19-39,42-43,51-55,62-63,71-76,80-88,137-144,149H,7-8,10,12,14-18,40-41,44-50,111H2,1-6H3,(H,116,157)(H,119,153)(H,122,145)(H,123,146)(H,124,158)(H,125,161)(H,126,151)(H,127,162)(H,128,152)(H,129,163)(H,130,155)(H,131,154)(H,132,156)(H,133,159)(H,134,160)(H,135,164)(H,136,150)(H,147,148)(H3,112,117,120)(H3,113,118,121)(H3,114,115,166)/b11-9+,19-13-/t51?,52-,53+,54-,55-,62-,63-,71-,72+,73+,74-,75+,76-,80+,81-,82+,83+,84-,85-,86+,87+,88+/m1/s1

InChI Key

JPYWPHBUMZRLPO-DLYWSANHSA-N

SMILES

CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O

Canonical SMILES

CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CN=C(N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CN=C(N8)N)C)C9=CC=C(C=C9)O)C

Isomeric SMILES

CCC(C)CCCC/C=C/C=C\C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C2=CC=C(C=C2)O)CCCN)[C@@H](C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)[C@H](C)O)CCCNC(=O)N)C[C@@H]5CN=C(N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)C[C@@H]8CN=C(N8)N)C)C9=CC=C(C=C9)O)C

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